molecular formula C63H91N15O26 B10777502 1,3-Bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane

1,3-Bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane

Cat. No.: B10777502
M. Wt: 1474.5 g/mol
InChI Key: HQTVCYHBYUXJDJ-ISUJOEFPSA-N
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Description

1,3-bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-yl)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane is a complex organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-yl)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane involves multiple steps. The process typically starts with the preparation of the galactopyranosyloxy-benzoylamino intermediate, followed by the introduction of the nitro group. The piperazinyl and propylamino groups are then added sequentially. The final steps involve the formation of the cyclobutenyl ring and the attachment of the amino and carbonyloxy groups.

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-yl)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenolic glycoside moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-yl)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-yl)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane can be compared with other phenolic glycosides and related compounds. Similar compounds include:

    3-(alpha-D-Galactopyranosyloxy)-5-nitrobenzamide: Shares the galactopyranosyloxy and nitrobenzamide moieties.

    3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-(2-[3-{4-[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino-3,4-dioxocyclobut-1-en-1-yl}amino)propyl)-5-nitrobenzamide: Contains similar structural elements and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C63H91N15O26

Molecular Weight

1474.5 g/mol

IUPAC Name

[2-amino-3-[2-[[2-[3-[4-[3-[[3-nitro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]propyl]piperazin-1-yl]propylamino]-3,4-dioxocyclobuten-1-yl]amino]ethylcarbamoyloxy]propyl] N-[2-[[2-[3-[4-[3-[[3-nitro-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]propyl]piperazin-1-yl]propylamino]-3,4-dioxocyclobuten-1-yl]amino]ethyl]carbamate

InChI

InChI=1S/C63H91N15O26/c64-37(33-99-62(93)71-11-9-67-46-44(50(83)52(46)85)65-5-1-13-73-17-21-75(22-18-73)15-3-7-69-58(91)35-25-38(77(95)96)29-40(27-35)101-60-56(89)54(87)48(81)42(31-79)103-60)34-100-63(94)72-12-10-68-47-45(51(84)53(47)86)66-6-2-14-74-19-23-76(24-20-74)16-4-8-70-59(92)36-26-39(78(97)98)30-41(28-36)102-61-57(90)55(88)49(82)43(32-80)104-61/h25-30,37,42-43,48-49,54-57,60-61,65-68,79-82,87-90H,1-24,31-34,64H2,(H,69,91)(H,70,92)(H,71,93)(H,72,94)/t37?,42-,43?,48+,49?,54+,55?,56-,57?,60+,61?/m1/s1

InChI Key

HQTVCYHBYUXJDJ-ISUJOEFPSA-N

Isomeric SMILES

C1CN(CCN1CCCNC2=C(C(=O)C2=O)NCCNC(=O)OCC(COC(=O)NCCNC3=C(C(=O)C3=O)NCCCN4CCN(CC4)CCCNC(=O)C5=CC(=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O)[N+](=O)[O-])N)CCCNC(=O)C7=CC(=CC(=C7)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CCCNC2=C(C(=O)C2=O)NCCNC(=O)OCC(COC(=O)NCCNC3=C(C(=O)C3=O)NCCCN4CCN(CC4)CCCNC(=O)C5=CC(=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O)[N+](=O)[O-])N)CCCNC(=O)C7=CC(=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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